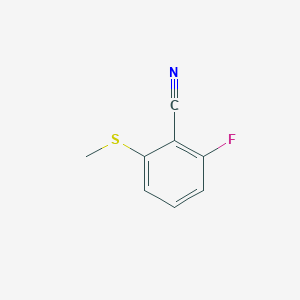

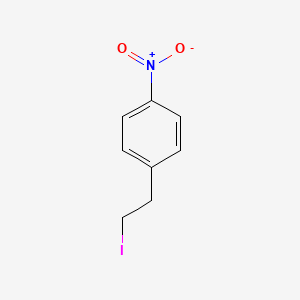

![molecular formula C12H18O3 B1312742 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- CAS No. 119649-45-5](/img/structure/B1312742.png)

1-Butanol, 4-[(4-methoxyphenyl)methoxy]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

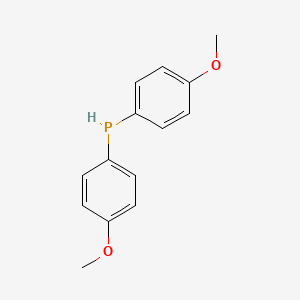

“1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is also known as “4-(4-Methoxyphenyl)-1-butanol”. It has a molecular formula of C11H16O2 and a molecular weight of 180.2435 . The IUPAC Standard InChI is InChI=1S/C11H16O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 .

Molecular Structure Analysis

The molecular structure of “1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” consists of a butanol backbone with a methoxyphenyl group attached via an ether linkage . This structure can be represented as CH3OC6H4(CH2)4OH .Chemical Reactions Analysis

One known reaction involving “1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is its decay in water via Cα-H deprotonation, which has been kinetically investigated by pulse radiolysis .Physical and Chemical Properties Analysis

“1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is a solid at room temperature. It has a refractive index of n20/D 1.526 (lit.), a boiling point of 160-161 °C/8 mmHg (lit.), a melting point of 3-4 °C (lit.), and a density of 1.042 g/mL at 25 °C (lit.) .科学的研究の応用

Stereochemical Analysis in Himalayan Taxus Baccata : Compounds related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, such as 4-(4′-Hydroxyphenyl)-2 R -butanol and 4-(3′-methoxy-4′-hydroxy- phenyl)-2 R -butanol, were isolated from Himalayan Taxus baccata. These compounds' stereochemistry was determined through enzymatic reduction (Das et al., 1993).

Glycosides Synthesis from Pinus Sylvestris : The synthesis of monoaryl and cyclohexenone glycosides from needles of Pinus sylvestris involved compounds like 4-(4′-hydroxyphenyl)-2-butanone and its 3′-methoxy derivative, closely related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- (Andersson & Lundgren, 1988).

Nucleophilic Substitution and Elimination Reactions : Studies on the reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives, closely related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, in aqueous solutions reveal insights into the mechanisms of nucleophilic substitution and elimination reactions at tertiary carbon (Toteva & Richard, 1996).

Continuous Flow Synthesis : A study on the scalable continuous flow synthesis of 4-aryl-2-butanone derivatives, including compounds closely related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, provides an efficient method for producing these chemicals on an industrial scale (Viviano et al., 2011).

Organic Solvent-Free Synthesis Process : An organic solvent-free process was developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, an intermediate in the synthesis of LY518674, using compounds like 4-(4-methoxyphenyl)butanoic acid (Delhaye et al., 2006).

Kinetics of OH Radical Reactions : Research on the reaction kinetics of 3-methoxy-3-methyl-1-butanol, a solvent used in paints and fragrances, provides insight into the chemical behavior of related molecules like 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- (Aschmann et al., 2011).

Multistep Process with Multifunctional Catalysts : A study on the synthesis of fine chemicals, including 4-(4-methoxyphenyl)-2-butanone, via a one-pot multi-step reaction using multifunctional base-acid-metal catalysts, shows an efficient and environmentally friendly approach to synthesizing these compounds (Climent et al., 2010).

Attractant Synthesis from Vanillin Derivatives : The synthesis of compounds structurally similar to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, from vanillin as a starting material, demonstrates their potential as fruit fly attractants (Prabawati et al., 2018).

特性

IUPAC Name |

4-[(4-methoxyphenyl)methoxy]butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7,13H,2-3,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBRTONGVUXECN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460886 |

Source

|

| Record name | 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119649-45-5 |

Source

|

| Record name | 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)

![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)